molecular formula C10H12O4 B2529363 2-(2,6-Dimethoxyphenyl)acetic acid CAS No. 15561-50-9

2-(2,6-Dimethoxyphenyl)acetic acid

Cat. No. B2529363
CAS RN: 15561-50-9
M. Wt: 196.202
InChI Key: QFBYQIUBLBNTDO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)acetic acid is a chemical compound that is structurally related to phenoxyacetic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their reactions are discussed, which can provide insights into the behavior and characteristics of 2-(2,6-Dimethoxyphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions in the presence of acetic acid. For example, the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and 2-chloro-3',4'-dimethoxybenzil in boiling acetic acid . This suggests that acetic acid can act as a solvent and possibly a catalyst in the synthesis of similar dimethoxyphenyl compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction. For instance, the crystal structure of (2-formyl-6-methoxyphenoxy)acetic acid forms centrosymmetric hydrogen-bonded cyclic dimers, which are non-planar . Similarly, (2-methylphenoxy)acetic acid also exhibits dimeric hydrogen bonding in its crystal structure . These findings indicate that 2-(2,6-Dimethoxyphenyl)acetic acid may also form specific hydrogen-bonded structures, influencing its physical properties and reactivity.

Chemical Reactions Analysis

The chlorination of related phenolic compounds in acetic acid has been studied, showing the formation of various chlorination products and modifications of the methyl groups on the phenols . This indicates that the methoxy groups in 2-(2,6-Dimethoxyphenyl)acetic acid could influence its reactivity in similar chlorination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(2,6-Dimethoxyphenyl)acetic acid can be inferred from the behavior of their analogs. For example, the catalysis of the decomposition of 2,2-dimethoxypropane by acetic acid suggests that acetic acid derivatives may have catalytic properties under certain conditions . Additionally, the crystal structures of related compounds provide information on their potential intermolecular interactions, which can affect their melting points, solubility, and other physical properties .

Scientific Research Applications

1. Specific Scientific Field: Crystallography 2-(2,6-Dimethoxyphenyl)acetic acid (DMPAA) has been used in the field of crystallography .

3. Methods of Application or Experimental Procedures The crystal structure of DMPAA was elucidated using X-ray crystallographic techniques. The refinement of all the structural parameters was done using the full-matrix least-squares method .

4. Results or Outcomes The crystal structure of DMPAA was found to be in the triclinic crystal system having space group P-1 and lattice dimensions = 7.66(4) Å, b = 8.16(4) Å, c = 8.65(3) Å, V = 503(4) A3 and Z = 2 . The crystal structure has been reinforced by hydrogen bond interactions . The HOMO-LUMO frontier molecular orbitals have been examined (Egap = 5.87 eV) .

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(2,6-dimethoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-3-5-9(14-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBYQIUBLBNTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethoxyphenyl)acetic acid

CAS RN

15561-50-9
Record name 2-(2,6-dimethoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
D Giardinà, O Polimanti, G Sagratini, P Angeli, U Gulini… - Il Farmaco, 2003 - Elsevier
A series of quinazoline derivatives, 2–20, structurally related to the racemic α 1 -adrenoceptor antagonist cyclazosin (1), were synthesized and evaluated for their functional antagonism …
Number of citations: 14 www.sciencedirect.com
S Weidlich - 2018 - ora.ox.ac.uk
This thesis describes approaches towards the synthesis of encapsulated indigo-based systems. The chemistry and application of indigo has been widely investigated, but its use as an …
Number of citations: 3 ora.ox.ac.uk

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